N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H22F3N3O3S and its molecular weight is 489.51. The purity is usually 95%.
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Scientific Research Applications
Sleep-Wake Modulation
Research involving the related compound almorexant, which is structurally similar to the queried chemical, suggests its potential use in modulating sleep-wake cycles. Almorexant acts on orexin-1 and orexin-2 receptors, influencing sleep induction and duration. It's indicated that selective blockade of these receptors can promote sleep, with implications for developing sleep aids or treatments for sleep disorders (Dugovic et al., 2009).
Dopamine Agonist Properties
Compounds similar to the queried chemical, such as N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, have been studied for their dopamine-like abilities. These compounds have shown potential in dilating the renal artery, indicating their potential role as dopamine agonists. This suggests possible applications in treating conditions related to dopamine dysfunction, like Parkinson's disease or certain mood disorders (Jacob et al., 1981).
Cytochrome P450 Bioactivation
Research into compounds with a terminal phenyl acetylene group, similar in structure to the queried chemical, has revealed interesting aspects of cytochrome P450 bioactivation. These findings are significant for understanding the metabolic pathways of such compounds, potentially influencing drug development and toxicity studies (Subramanian et al., 2011).
Anticancer Properties
Several studies have explored the anticancer properties of compounds structurally related to the queried chemical. For instance, derivatives containing a 2-oxoquinoline structure have shown promising antitumor activities against various cancer cell lines. These findings open possibilities for the development of new anticancer agents (Fang et al., 2016).
Phosphorescent Properties
Iridium complexes with thiophen-2-yl and trifluoromethyl groups, similar to the structure of the queried compound, have been investigated for their phosphorescent properties. Such studies are crucial for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Tsuboyama et al., 2003).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O3S/c25-24(26,27)33-20-7-5-19(6-8-20)29-23(32)22(31)28-13-21(18-10-12-34-15-18)30-11-9-16-3-1-2-4-17(16)14-30/h1-8,10,12,15,21H,9,11,13-14H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJVUXRFGAYDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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